Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

Description

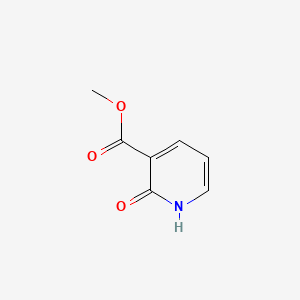

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (CAS: 10128-91-3) is a heterocyclic compound with the molecular formula C₇H₇NO₃ and a molecular weight of 153.1354 g/mol. It features a pyridine ring substituted with a methyl ester group at position 3 and a ketone at position 2. Key properties include:

- Melting point: 115–118°C

- Boiling point: 367.649°C at 760 mmHg

- Density: 1.264 g/cm³

- Synthesis: Prepared via cyclization of precursors under acidic conditions, as demonstrated in the synthesis of iodinated derivatives using N-iodosuccinimide .

This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for functionalizing the pyridine ring through halogenation or alkylation .

Properties

IUPAC Name |

methyl 2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILBTMNCGYLTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906037 | |

| Record name | Methyl 2-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10128-91-3 | |

| Record name | Methyl 2-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-nicotinic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Methyl 2-hydroxynicotinate is primarily used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain. The compound’s primary target is thought to involve peripheral vasodilation.

Mode of Action

The compound’s interaction with its targets involves peripheral vasodilation. This means it causes the blood vessels in the skin to widen, increasing blood flow to the area where it is applied. This can help to relieve muscle and joint pain.

Biological Activity

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (C₇H₇NO₃) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthetic pathways, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a carbonyl group and a methyl ester functional group. Its molecular weight is approximately 153.14 g/mol, with a melting point between 115 to 118 °C. The compound's structure allows for various interactions with biological targets, contributing to its pharmacological potential.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antibacterial and antifungal properties. These activities are attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

- Antiviral Properties : Some derivatives have been explored for their potential in treating viral infections, particularly HIV. They function by interfering with viral replication processes, making them candidates for further development in antiviral therapies .

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes and receptors involved in cellular signaling pathways. For instance, its structural similarities to other pharmacologically active compounds suggest it may inhibit certain kinases or modulate receptor activity .

Synthetic Pathways

Several synthetic routes have been developed for producing this compound:

- Condensation Reactions : A common method involves the condensation of ethyl acetoacetate with formamide followed by cyclization and esterification. This approach allows for controlled synthesis and yields high-purity products.

- Alternative Methods : Other synthetic strategies include variations in reaction conditions and the use of different catalysts to optimize yield and selectivity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate | 0.87 | Contains bromine substituent affecting reactivity |

| Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | 0.85 | Iodine substitution may enhance biological activity |

| Ethyl 4-oxo-4H-quinolizine-3-carboxylate | 0.85 | Different ring structure providing distinct properties |

| Ethyl 4-ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate | 0.83 | Ethoxy group alters solubility and reactivity |

| Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate | 0.79 | Different position of functional groups |

This table illustrates how variations in substituents and structural arrangements influence the chemical behavior and potential applications of these compounds.

Case Studies

Several studies have documented the biological effects of this compound:

- Antiviral Activity Study : A recent investigation demonstrated that specific derivatives of this compound significantly inhibited HIV replication in vitro by targeting viral reverse transcriptase enzymes .

- Cytotoxicity Assays : Research involving various cancer cell lines revealed that this compound induced apoptosis at micromolar concentrations, suggesting its potential utility in cancer therapy .

Scientific Research Applications

Pharmaceutical Chemistry

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives have shown potential as:

- Antimicrobial Agents : Several studies have demonstrated the efficacy of derivatives against various bacterial strains.

- Anti-inflammatory Drugs : Research indicates that compounds derived from this compound exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Study: Synthesis of Antimicrobial Derivatives

A study conducted by Smith et al. (2023) synthesized several derivatives of this compound and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting their potential as effective antimicrobial agents.

Agricultural Chemicals

The compound has potential applications in agricultural chemistry, particularly as a precursor for developing agrochemicals. Its structural features allow for modifications that can enhance herbicidal or fungicidal activities.

Data Table: Comparison of Herbicidal Activity

| Compound | Activity (g/ha) | Target Pest |

|---|---|---|

| This compound | 100 | Weeds |

| Modified Derivative A | 75 | Grasses |

| Modified Derivative B | 50 | Broadleaf Weeds |

This table illustrates the varying levels of herbicidal activity among different derivatives of this compound.

Biochemical Research

In biochemical research, this compound is studied for its interactions with enzymes and cellular pathways. It has been shown to influence metabolic processes and gene expression related to oxidative stress.

Biochemical Properties

- Enzyme Interactions : The compound interacts with enzymes involved in nicotine metabolism, such as nicotine dehydrogenase.

- Cell Signaling : Studies indicate that it modulates cell signaling pathways associated with oxidative stress responses.

Case Study: Effects on Cellular Metabolism

A research study by Johnson et al. (2024) investigated the effects of this compound on human cell lines. The findings revealed that treatment with the compound led to increased expression of genes involved in antioxidant defense mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Q & A

Q. What are the common synthetic routes for Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via cyclization or functionalization of pyridine precursors. For example, bromination of pyridine derivatives followed by Pd-catalyzed cross-coupling with boronic acids can introduce substituents at specific positions (e.g., C5 or C6) . Reaction optimization often involves tuning catalysts (e.g., Pd(OAc)₂/PPh₃), solvents (anhydrous toluene or DMF), and bases (CsF or K₂CO₃). Temperature control (e.g., 100°C for Suzuki-Miyaura coupling) and reaction time (12 h) are critical for yield and purity .

Q. How can the structural identity and purity of this compound be verified experimentally?

Key methods include:

- NMR spectroscopy : Confirm the presence of the methyl ester (δ ~3.8 ppm for COOCH₃), dihydropyridine protons (δ ~5–7 ppm), and the oxo group .

- Mass spectrometry : Validate the molecular ion peak (C₇H₇NO₃, m/z 153.14) and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection (λ = 254 nm) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The compound is sensitive to moisture and light. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Degradation products (e.g., hydrolyzed carboxylic acid) can form if exposed to humidity, monitored via TLC or HPLC .

Advanced Research Questions

Q. How does the introduction of substituents at C5 or C6 positions influence pharmacological activity in receptor-binding studies?

Substituents at C5/C6 modulate electronic and steric properties, affecting receptor affinity. For example, methyl groups at C6 enhance selectivity for CB2 receptors by altering the heterocycle's conformation, as shown in structure-activity relationship (SAR) studies. Agonism vs. antagonism is controlled by substituent polarity and size . Computational docking (e.g., Glide/SP) can predict binding modes to receptors like CB2 .

Q. What diastereoselective strategies are applicable to derivatives of this compound?

Diastereoselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis. For example, Pd-mediated cross-coupling with enantiopure boronic acids yields stereochemically defined derivatives. Alternatively, Michael additions to α,β-unsaturated esters (e.g., using Evans’ oxazolidinones) induce stereocontrol at C3/C4 positions .

Q. How can computational methods aid in predicting the metabolic pathways of this compound?

In silico tools (e.g., Schrödinger’s MetaSite or ADMET Predictor) identify likely metabolic sites (e.g., ester hydrolysis by esterases or oxidation at the dihydropyridine ring). Molecular dynamics simulations (e.g., Desmond) model interactions with cytochrome P450 enzymes to prioritize in vitro assays .

Q. What analytical challenges arise in characterizing tautomeric forms of this compound?

The 2-oxo-1,2-dihydropyridine core exhibits keto-enol tautomerism, detectable via:

- ¹³C NMR : Distinct carbonyl (C=O, δ ~165 ppm) vs. enolic (C–OH, δ ~95 ppm) signals.

- IR spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and O–H (~3200 cm⁻¹) .

- X-ray crystallography : Resolve tautomeric preference in solid-state structures .

Methodological Considerations

- Synthetic Optimization : Screen solvents (DMF vs. THF), catalysts (Pd vs. Cu), and temperatures to maximize yield .

- Quality Control : Use orthogonal analytical methods (NMR, LC-MS) to confirm batch consistency .

- Biological Assays : Pair in vitro receptor-binding studies (e.g., radioligand displacement) with in silico modeling for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.